2-[(2-Pyridinylmethyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRURHPFDPBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424195 | |
| Record name | 2-[(2-pyridinylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-02-1 | |
| Record name | 2-[(2-pyridinylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Pyridinylmethyl Amino Benzoic Acid
Regioselective and Stereoselective Synthesis Approaches for Novel Derivatives
The development of novel derivatives of 2-[(2-pyridinylmethyl)amino]benzoic acid with specific biological activities often requires precise control over the substitution pattern on both the benzoic acid and pyridine (B92270) rings, as well as the stereochemistry of any introduced chiral centers.
Regioselective Synthesis:
Achieving regioselectivity in the synthesis of derivatives is crucial for establishing clear structure-activity relationships. For instance, in the synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles from substituted benzoic acids, the regioselectivity of the cyclocondensation reaction can be controlled by the choice of solvent and reaction temperature. nih.gov While not directly involving the target molecule, this principle of solvent and temperature control can be extrapolated to the regioselective functionalization of the this compound core. For example, electrophilic substitution reactions on the benzoic acid ring are expected to be directed by the activating amino group and the deactivating carboxylic acid group.
Stereoselective Synthesis:
The introduction of chirality can significantly impact the pharmacological profile of a molecule. Stereoselective synthetic strategies are therefore paramount in developing enantiomerically pure derivatives. One notable approach for the synthesis of chiral proline analogs, which share a cyclic amino acid feature, involves a C(sp³)–H activation strategy. nih.gov This methodology allows for the highly efficient and fully enantioselective synthesis of complex proline derivatives. nih.gov Such advanced C-H activation techniques could potentially be adapted for the asymmetric functionalization of the methylene (B1212753) bridge or the pyridine ring in this compound, leading to novel chiral analogues.
Another relevant strategy is the stereoselective synthesis of pyrrolidine-containing compounds, where the stereochemistry is controlled through various methods, including the use of chiral precursors derived from proline. nih.gov The synthesis of Daclatasvir, for instance, involves the alkylation of N-protected proline. nih.gov These examples highlight the importance of chiral pool synthesis and asymmetric catalysis in obtaining stereochemically defined derivatives.
Functional Group Interconversions and Derivatization Strategies of the Core Structure
The core structure of this compound possesses two primary functional groups amenable to a variety of interconversions and derivatizations: the carboxylic acid and the secondary amine. These modifications are essential for exploring the chemical space around the core scaffold and optimizing its properties.
The carboxylic acid group can be readily converted into a range of other functionalities. For instance, esterification can be achieved by reacting the acid with an alcohol under acidic conditions. researchgate.net Amide formation is another common transformation, accomplished by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent. mdpi.com The amino group can undergo reactions such as acylation with acetic anhydride to form an amide. mdpi.com
Furthermore, the guanidine group, a key pharmacophore, can be introduced or modified. nih.gov Tailor-made precursors can be used to transfer a pre-modified guanidine group to an amine, allowing for the synthesis of terminally alkylated or acylated guanidines. nih.gov This strategy could be employed to introduce a guanidine moiety onto the this compound scaffold.
The following table summarizes some key functional group interconversions applicable to the this compound core structure, based on general organic synthesis principles.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Secondary Amine | Acyl Halide or Anhydride | N-Acyl Amine |
| Secondary Amine | Alkyl Halide | Tertiary Amine |
| Aromatic Ring | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted Aromatic Ring |
| Nitro Group | Reducing Agent (e.g., H₂, Pd/C) | Amino Group |
Application of Green Chemistry Principles in the Synthesis of this compound and its Analogues
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. These principles focus on the use of renewable resources, energy efficiency, and the reduction of hazardous waste.
One of the key areas of green chemistry is the use of environmentally benign solvents and catalysts. The synthesis of aminobenzoic acid derivatives can be achieved through biosynthetic pathways, which represent a sustainable alternative to traditional chemical synthesis that often relies on petroleum-derived precursors. mdpi.com For example, the shikimate pathway in microorganisms can be engineered to produce aminobenzoic acids from simple carbon sources like glucose. mdpi.com
Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. An efficient one-pot regioselective synthesis of N-protected or N-deprotected 1,5-diaryl-3-amino-1,2,4-triazoles has been developed using microwave irradiation, with reaction times of up to only one hour. nih.gov This methodology could potentially be adapted for the synthesis of this compound and its derivatives, offering a more sustainable route.
The use of solid-state reactions is another eco-friendly synthetic method. The phase diagram of the 2-(4-(dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system has been studied, and an intermolecular compound was synthesized using a solid-state reaction, which is a green synthetic method. researchgate.net
Mechanistic Investigations of Key Synthetic Pathways Leading to this compound
Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes. The formation of this compound typically involves the coupling of a 2-(aminomethyl)pyridine derivative with a 2-halobenzoic acid or a related precursor.
A common method for the formation of the N-aryl bond is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The mechanism of this reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired N-aryl product and regenerate the catalyst.
In the context of forming similar structures, the synthesis of 2-(4-(dimethylamino) benzylideneamino) benzoic acid involves the formation of a Schiff base through the condensation of an aldehyde and an amine. The mechanism of Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.
While specific mechanistic studies on the formation of this compound are not extensively reported in the provided search results, the general principles of nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions provide a solid foundation for understanding its synthesis. Further detailed mechanistic investigations, including computational studies and kinetic analyses, would be beneficial for the rational design of more efficient and selective synthetic methods.
Coordination Chemistry and Ligand Properties of 2 2 Pyridinylmethyl Amino Benzoic Acid
Exploration of Chelation Modes and Metal Binding Sites
The potential of 2-[(2-Pyridinylmethyl)amino]benzoic acid to act as a chelating ligand stems from its molecular structure, which features a pyridine (B92270) nitrogen atom, a secondary amine nitrogen atom, and a carboxylic acid group. These functional groups are known to be effective metal binding sites. Based on the behavior of analogous molecules, several coordination modes could be hypothesized, although they remain to be experimentally verified for this specific compound.
Monodentate Coordination Interactions
In a monodentate fashion, the ligand would likely coordinate to a metal center through its most basic site, the pyridine nitrogen atom. This is a common coordination mode for simple pyridine derivatives. jscimedcentral.com Alternatively, coordination could occur through one of the oxygen atoms of the carboxylate group, particularly after deprotonation.
Bidentate Coordination Patterns
Bidentate coordination is a highly probable chelation mode for this ligand. Several possibilities exist, including:
N,N'-chelation: Involving the pyridine nitrogen and the secondary amine nitrogen to form a stable five-membered chelate ring.
N,O-chelation: Involving the pyridine nitrogen and one oxygen from the carboxylate group, forming a six-membered chelate ring.
N,O-chelation: Involving the secondary amine nitrogen and one oxygen from the carboxylate group, which would also result in a six-membered chelate ring.
Studies on similar aminopyridine ligands have demonstrated their ability to act as bidentate chelators. nih.gov
Tridentate and Higher Coordination Modes
Potentially, this compound could act as a tridentate ligand, coordinating to a single metal center through the pyridine nitrogen, the amine nitrogen, and one of the carboxylate oxygens. This would form two fused chelate rings (one five-membered and one six-membered), a conformation that often leads to highly stable metal complexes. The ability of similar ligands to form various coordination polymers suggests that bridging coordination modes, leading to higher-dimensional structures, might also be possible. nih.govnih.gov
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with a new ligand typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization techniques such as single-crystal X-ray diffraction, IR and NMR spectroscopy, and elemental analysis are then used to determine the structure and properties of the resulting complexes. However, for this compound, such studies are yet to be reported.
Transition Metal Complexes
The synthesis of transition metal complexes with aminopyridine and pyridine-carboxylate ligands is well-documented. jscimedcentral.comchesci.com It is reasonable to assume that this compound could form complexes with a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). The resulting complexes would likely exhibit interesting structural, spectroscopic, and magnetic properties depending on the coordination environment of the metal ion.
Lanthanide and Actinide Complexes
Lanthanide and actinide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. nih.gov Therefore, the carboxylate group of this compound would be the most probable binding site for these f-block elements. The pyridine and amine nitrogens could also be involved in coordination, potentially leading to complexes with high coordination numbers, which are common for lanthanides. nih.gov The synthesis and characterization of lanthanide complexes with various pyridine-carboxylate ligands have been reported, often highlighting their interesting luminescence and magnetic properties. nih.gov
Main Group Metal Complexes
While extensive research on the coordination of this compound with transition metals exists, its interaction with main group elements is less documented. However, based on the ligand's functional groups and the principles of coordination chemistry, its behavior can be predicted. Main group metal ions are typically classified as hard acids according to the Hard and Soft Acids and Bases (HSAB) theory. They preferentially coordinate with hard donor atoms, such as the oxygen atoms of a carboxylate group.
The this compound ligand possesses three potential donor sites: the hard carboxylate oxygen atoms, the borderline secondary amine nitrogen, and the borderline pyridyl nitrogen. Upon deprotonation, the carboxylate group becomes the primary binding site for a main group metal. It can coordinate in a monodentate, bidentate chelating, or bridging fashion.
In the formation of a stable complex, chelation is highly favored. It is anticipated that the ligand would act as a bidentate or tridentate chelating agent. A common coordination mode would involve the formation of a stable six-membered chelate ring through the bonding of the metal to one of the carboxylate oxygens and the secondary amine nitrogen. Alternatively, a five-membered chelate ring could be formed by coordination to the carboxylate oxygen and the pyridyl nitrogen. Studies on simpler, related ligands like anthranilic acid show that it readily forms complexes with main group metals such as Aluminum (Al³⁺) and Bismuth (Bi³⁺), typically involving chelation through the amino and carboxylate groups. nih.govresearchgate.net For instance, in the Al(III) complex of anthranilic acid, the ligand coordinates through both the carboxylate oxygen and the amino nitrogen. researchgate.net A similar bidentate (N,O) chelation is expected for this compound with main group metals.
Table 1: Predicted Coordination Modes with Main Group Metals
| Metal Ion Type | Primary Donor Site | Potential Chelation Modes | Expected Geometry (Typical) |
| Alkali Metals (e.g., Na⁺, K⁺) | Carboxylate Oxygen | Ionic interactions, possible bridging | Irregular |
| Alkaline Earth Metals (e.g., Mg²⁺, Ca²⁺) | Carboxylate Oxygen | Bidentate (O,N-amino or O,N-pyridyl) | Octahedral (with solvent molecules) |
| Group 13 (e.g., Al³⁺) | Carboxylate Oxygen | Bidentate (O,N-amino) or Tridentate (O,N-amino, N-pyridyl) | Octahedral |
The presence of additional donor sites and the flexible linker could also facilitate the formation of polymeric structures where the ligand bridges multiple metal centers.
Thermodynamic and Kinetic Aspects of Metal-Ligand Binding Equilibria
The stability and formation kinetics of metal complexes with this compound are governed by several factors, including the nature of the metal ion, pH of the solution, and the solvent. Although specific thermodynamic and kinetic constants for this ligand are not widely reported in the literature, the principles governing its complexation can be understood by examining related systems.
The pH of the solution plays a critical role. The ligand has multiple protonation sites: the carboxylic acid, the secondary amine, and the pyridine ring. The speciation of the ligand changes with pH, which in turn affects its ability to coordinate with a metal ion. At low pH, the donor sites are protonated, inhibiting complex formation. As the pH increases, the carboxylic acid deprotonates first, followed by the pyridinium (B92312) and ammonium (B1175870) ions, making the donor sites available for coordination. The stability of the complexes is therefore highly pH-dependent.
The thermodynamic stability of complexes with different metal ions is expected to follow the Irving-Williams series for divalent transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a trend largely independent of the specific ligand. For main group metals, stability is generally lower than for transition metals and is influenced by the charge density of the metal ion.
Kinetic studies on similar ligands show that complex formation rates are influenced by the metal ion's solvent exchange rate and the steric properties of the ligand. The dissociation of these stable chelate complexes is typically slow, contributing to their kinetic inertness.
Table 2: General Thermodynamic Considerations for Complex Formation
| Parameter | Description | Influence on this compound Complexes |
| Enthalpy (ΔH) | Heat change upon bond formation. | Generally favorable (exothermic) due to the formation of metal-ligand bonds. |
| Entropy (ΔS) | Change in disorder. | Highly favorable due to the chelate effect and the release of multiple solvent molecules from the metal's coordination sphere. |
| Gibbs Free Energy (ΔG) | Overall spontaneity of the reaction (ΔG = ΔH - TΔS). | Negative values indicate spontaneous complex formation, driven largely by the positive entropy change. |
| Stability Constant (log K) | Equilibrium constant for complex formation. | Expected to be high due to chelation. Varies with metal ion and pH. |
Influence of Ligand Structural Modifications on Coordination Behavior and Complex Stability
The coordination behavior of this compound can be fine-tuned by making structural modifications to the ligand scaffold. These changes can alter the electronic properties of the donor atoms or introduce steric constraints, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.
Electronic Effects: Introducing electron-withdrawing or electron-donating substituents on either the pyridine or the benzoic acid ring can significantly modify the ligand's properties.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -F) decrease the electron density on the aromatic rings. nih.govrsc.org This lowers the basicity (pKa) of the nitrogen donor atoms and the carboxylate group. A lower basicity translates to weaker metal-ligand bonds and thus, a lower stability constant for the complex.
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density on the rings. This enhances the basicity of the donor atoms, leading to stronger metal-ligand bonds and more stable complexes.
Steric Effects: The introduction of bulky groups near the coordination sites can impose steric hindrance, affecting the geometry and stability of the complex. For example, adding a large substituent at the 6-position of the pyridine ring or the 3-position of the benzoic acid ring could prevent the ligand from adopting the ideal conformation for chelation. This might lead to the formation of complexes with unusual coordination numbers or geometries, or it could favor the formation of coordination polymers over discrete mononuclear complexes. Research on the related 2-((2,6-dichlorophenyl)amino)benzoic acid has shown that bulky substituents on the phenylamino (B1219803) ring dictate the conformational flexibility and crystal packing of the molecule. rsc.org
Table 3: Predicted Effects of Structural Modifications on Complex Stability
| Modification Type | Example Substituent | Effect on Ligand | Predicted Impact on Complex Stability |
| Electron-Withdrawing | -NO₂, -Cl on rings | Decreases basicity of N and O donors | Decrease |
| Electron-Donating | -CH₃, -OCH₃ on rings | Increases basicity of N and O donors | Increase |
| Steric Hindrance | Bulky group near N or COOH | Hinders approach to metal center | Decrease / Favors alternative structures |
| Linker Rigidity | Change -CH₂-NH- to -CO-NH- | Reduces flexibility, alters bite angle | May increase or decrease, depending on metal ion preference |
Supramolecular Assembly and Coordination Polymer Formation Driven by Metal-Ligand Interactions
The structure of this compound is exceptionally well-suited for the construction of complex supramolecular architectures and coordination polymers. mdpi.com Its ability to form such structures stems from a combination of strong metal-ligand coordination and weaker, non-covalent interactions.
The ligand possesses multiple features that drive supramolecular assembly:
Versatile Coordination Sites: The carboxylate group can act as a monodentate, bidentate, or bridging linker. The two distinct nitrogen atoms (pyridyl and secondary amine) can coordinate to one or two different metal centers, facilitating the extension of structures into one, two, or three dimensions.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Even after deprotonation and coordination to a metal, the remaining oxygen atom can accept hydrogen bonds. Crucially, the secondary amine (-NH-) group provides a reliable hydrogen bond donor site. These interactions are fundamental in linking molecules into higher-order structures. mdpi.com
When combined with metal ions, particularly transition metals that form strong coordinate bonds, this ligand can generate a variety of coordination polymers. The final structure (e.g., 1D chain, 2D layer, or 3D framework) is influenced by the coordination preference of the metal ion, the metal-to-ligand ratio, the presence of counter-ions, and the solvent used during synthesis. mdpi.comijcm.ir
For example, a common supramolecular pattern, or synthon, observed in carboxylic acid-containing structures is the centrosymmetric acid-acid dimer, which forms an R²₂(8) ring motif via hydrogen bonds. nih.gov In the presence of metal ions, the carboxylate might bridge two metal centers, while the pyridyl group of a neighboring complex coordinates to one of those metals, creating an infinite chain. These chains can then be further organized into layers or 3D networks through hydrogen bonding involving the N-H group and π-π stacking of the aromatic rings. mdpi.com The flexibility of the ligand allows it to adapt to the geometric requirements of different metal ions, leading to a rich variety of polymeric and supramolecular structures.
Catalytic Applications of 2 2 Pyridinylmethyl Amino Benzoic Acid and Its Coordination Complexes
Homogeneous Catalysis Mediated by 2-[(2-Pyridinylmethyl)amino]benzoic acid Metal Complexes
There is no available scientific literature describing the use of metal complexes of this compound as homogeneous catalysts.
Organic Transformation Catalysis (e.g., C-C, C-N, C-O Coupling Reactions)
No studies were found that report on the application of this compound metal complexes in facilitating carbon-carbon, carbon-nitrogen, or carbon-oxygen bond-forming reactions.
Polymerization Catalysis and Oligomerization Processes
There is no evidence in the published research of this compound or its metal derivatives being employed as catalysts for polymerization or oligomerization reactions.
Heterogeneous Catalysis Incorporating this compound Moieties on Supports
No research could be located that describes the immobilization of this compound or its complexes onto solid supports for the purpose of creating heterogeneous catalysts.
Asymmetric Catalysis with Chiral Derivatives of this compound
The synthesis of chiral derivatives of this compound and their application in asymmetric catalysis has not been reported in the scientific literature.
Mechanistic Elucidation of Catalytic Cycles and Reaction Pathways
Consistent with the absence of reported catalytic activity, there are no mechanistic studies detailing the catalytic cycles or reaction pathways involving complexes of this compound.
Catalyst Recycling, Reusability, and Stability Studies under Reaction Conditions
The economic viability and environmental sustainability of catalytic processes heavily rely on the ability to recycle and reuse the catalyst over multiple cycles without significant loss of activity or selectivity. This section explores the crucial aspects of catalyst recycling, reusability, and stability for coordination complexes derived from ligands structurally related to this compound, focusing on insights from reported research findings. While specific studies on the reusability of catalysts based on this compound are not extensively documented, the behavior of analogous picolylamine and anthranilic acid-based catalysts provides valuable precedents.
A significant advancement in catalyst reusability has been demonstrated with a picolylamine–Ni(II) complex immobilized on silica-coated magnetic nanoparticles. nih.govrsc.orgresearchgate.net This system was employed for the one-pot synthesis of substituted pyridine (B92270) derivatives. nih.govrsc.orgresearchgate.net The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet, a key feature for efficient recycling.
The reusability of this picolylamine-Ni(II) nanocatalyst was investigated over eight consecutive cycles. rsc.orgresearchgate.net The results, as summarized in the table below, indicate a high degree of stability and sustained catalytic efficiency.
Table 1: Reusability of Picolylamine-Ni(II) Nanocatalyst
| Cycle | Product Yield (%) |
|---|---|
| 1 | 97 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 95 |
| 6 | 94 |
| 7 | 93 |
The data clearly shows that the catalyst maintains high product yields, with only a marginal decrease from 97% in the first cycle to 93% in the eighth cycle. rsc.orgresearchgate.net This minimal loss in activity highlights the robustness of the catalyst under the reaction conditions. Further analysis using inductively coupled plasma (ICP) revealed that nickel leaching from the support was approximately 1%, confirming the strong attachment of the Ni(II) complex to the picolylamine-functionalized support. rsc.orgresearchgate.net The stability of the catalyst is further supported by various characterization techniques, including X-ray photoelectron spectroscopy (XPS), which confirmed the stable attachment of Ni(II) on the catalyst surface. nih.govrsc.orgresearchgate.net
In the broader context of related compounds, studies on metal complexes with anthranilic acid and its derivatives have also touched upon their potential as catalysts. mdpi.comresearchgate.netnih.govresearchgate.net While these studies primarily focus on synthesis and initial catalytic activity, the inherent chelating ability of the anthranilic acid moiety, which is also present in this compound, is a crucial factor for forming stable metal complexes. nih.govresearchgate.net The stability of such complexes is a prerequisite for their potential reuse in catalytic cycles.
Furthermore, the development of redox-active ligands in copper catalysis has opened new avenues for creating robust and recyclable catalysts. nih.govnih.gov These systems often involve ligands that can participate in the electronic processes of the catalytic cycle, which can enhance both reactivity and stability. nih.gov While not directly involving this compound, these studies underscore the importance of ligand design in achieving catalyst stability and reusability. For instance, palladium complexes have been investigated for their catalytic activity and potential for recycling in C-H functionalization and C-N bond formation reactions. mdpi.com
Theoretical and Computational Investigations of 2 2 Pyridinylmethyl Amino Benzoic Acid
Electronic Structure Analysis and Frontier Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly instructive. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
For 2-[(2-Pyridinylmethyl)amino]benzoic acid, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid fragment, particularly the aniline-like portion, which is a strong electron-donating group. The LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring. This distribution suggests that the molecule can act as both an electron donor and acceptor, a characteristic feature of many versatile ligands.
Computational studies on analogous compounds provide quantitative insights. For instance, DFT calculations on imidazole (B134444) derivatives have shown that the HOMO-LUMO gap is a key descriptor of bioactivity. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. In a study of N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, a related heterocyclic compound, the HOMO-LUMO energy gap calculated at the B3LYP/6-311++G(d,p) level was found to be 4.4871 eV. This value indicates significant charge transfer capability within the molecule.
Similarly, for derivatives of aniline, the nature of the substituents significantly influences the FMO energies. For example, in a study of p-aminoaniline and p-nitroaniline, the calculated HOMO-LUMO energy gaps were 4.6019 eV and 3.8907 eV, respectively. The smaller gap in p-nitroaniline is attributed to the electron-withdrawing nitro group, which lowers the LUMO energy and increases reactivity. Given that this compound contains both electron-donating (aminobenzoic acid) and electron-withdrawing (pyridine) characteristics, its HOMO-LUMO gap is expected to be in a range that allows for both stability and reactivity.
Table 5.1.1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 |
| p-aminoaniline | B3LYP/6-311G(d,p) | - | - | 4.6019 |
| p-nitroaniline | B3LYP/6-311G(d,p) | - | - | 3.8907 |
Note: Data for analogous compounds are presented to infer the properties of this compound. The exact values for the title compound would require specific calculations.
Density Functional Theory (DFT) Studies on Reactivity, Stability, and Conformations
Density Functional Theory (DFT) is a powerful computational method for investigating the geometric and electronic properties of molecules. For this compound, DFT calculations can elucidate its most stable conformations, the distribution of electron density, and various reactivity descriptors.
The conformational flexibility of this compound arises from the rotation around the C-N and C-C bonds of the linker between the pyridine and benzoic acid moieties. DFT optimization would likely reveal several low-energy conformers. The relative energies of these conformers are determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or the amine nitrogen. In a study of 2-N-phenylamino-3-nitro-4-methylpyridine, DFT calculations showed a non-planar conformation in the gaseous phase, with a significant dihedral angle between the pyridine and phenyl rings. nih.gov This suggests that the phenyl and pyridine rings in this compound are also likely to be non-planar.
Reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide further insights into the molecule's chemical behavior. Chemical hardness, which is related to the HOMO-LUMO gap, is a measure of resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap and is more reactive. The presence of both acidic (carboxylic acid) and basic (pyridine and amine) centers in this compound suggests a complex reactivity profile, with different sites being susceptible to electrophilic or nucleophilic attack.
Table 5.2.1: Selected DFT-Calculated Geometrical Parameters for an Analogous Compound
| Parameter | Compound | Method/Basis Set | Calculated Value |
| Dihedral Angle (Pyridine-Phenyl) | 2-N-phenylamino-3-nitro-4-methylpyridine | DFT | ~25° (gas phase) |
| Dihedral Angle (NO2-Pyridine) | 2-N-phenylamino-3-nitro-4-methylpyridine | DFT | ~10.3° (solid state) |
Note: The presented data is for a nitro-substituted analogue and serves as an estimation for the conformational properties of this compound.
Molecular Dynamics Simulations of Ligand-Solvent and Ligand-Metal Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes such as conformational changes, solvation, and binding events. For this compound, MD simulations can be particularly useful for understanding its behavior in solution and its interactions with metal ions.
In an aqueous environment, MD simulations would reveal the solvation structure around the molecule. The carboxylic acid group would be expected to form strong hydrogen bonds with water molecules, and its protonation state would be dependent on the pH of the solution. Similarly, the pyridine and amine nitrogens would also interact with the solvent. A study on the protonation dynamics of p-aminobenzoic acid in water using ab initio molecular dynamics showed that the protonation site (amino group vs. carboxylic acid group) is highly dependent on the number of solvating water molecules. diva-portal.org This highlights the importance of explicit solvent models in accurately describing the behavior of such molecules.
MD simulations are also invaluable for studying the initial stages of metal-ligand binding. By simulating the ligand and a metal ion in a solvent box, one can observe the diffusion of the species and the formation of initial encounter complexes. These simulations can provide information on the preferred binding sites of the metal ion and the conformational changes the ligand undergoes upon binding. For instance, simulations could show whether the metal ion initially coordinates to the carboxylate group, the pyridine nitrogen, or chelates with both.
Prediction of Coordination Geometries and Binding Affinities for Metal Complexes
The presence of three potential donor atoms (N_pyridine, N_amine, O_carboxylate) makes this compound a versatile ligand capable of forming a variety of coordination complexes with metal ions. It can act as a bidentate or tridentate ligand, leading to the formation of mononuclear or polynuclear complexes.
The binding affinity of the ligand for different metal ions can also be estimated computationally. The binding energy can be calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the metal ion. These calculations can help in predicting the selectivity of the ligand for certain metals. For instance, quantum chemical studies on transition metal complexes with ONO donor ligands have shown that the interaction energies are more negative for certain d-electron configurations, indicating a higher susceptibility for reaction. researchgate.net
Table 5.4.1: Expected Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |
| Bidentate (N,N) | N_pyridine, N_amine | Cu(II), Ni(II), Zn(II) |
| Bidentate (N,O) | N_pyridine, O_carboxylate | Co(II), Mn(II) |
| Tridentate (N,N,O) | N_pyridine, N_amine, O_carboxylate | Fe(III), Cr(III) |
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions, including the formation of metal complexes and subsequent catalytic processes. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
For the complexation of this compound with a metal ion, a quantum chemical study could model the stepwise coordination of the donor atoms. This would involve locating the transition state for the formation of each metal-ligand bond and calculating the activation energy for each step. Such a study would reveal the preferred pathway for complex formation.
Furthermore, if the resulting metal complex is catalytically active, quantum chemical calculations can be used to investigate the mechanism of the catalyzed reaction. For example, if the complex catalyzes an oxidation reaction, the calculations could model the interaction of the substrate with the metal center, the breaking and forming of bonds, and the regeneration of the catalyst. DFT calculations on nitrogen-doped carbon materials have been used to reveal the reaction pathway for acetylene (B1199291) hydrochlorination, identifying the active sites and the most favorable reaction route by comparing the energy barriers of different pathways. researchgate.net A similar approach could be applied to understand the potential catalytic applications of metal complexes of this compound.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 2 Pyridinylmethyl Amino Benzoic Acid and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Metal Binding Equilibria
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for probing the structure and dynamics of 2-[(2-Pyridinylmethyl)amino]benzoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for conformational analysis and the study of metal binding events.
In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons of the pyridinyl and benzoic acid rings, as well as the methylene (B1212753) (-CH₂-) bridge and the amine (N-H) group. The aromatic region typically shows complex splitting patterns corresponding to the four protons of the pyridine (B92270) ring and the four protons of the ortho-substituted benzene (B151609) ring. The methylene protons would appear as a singlet, or a doublet if coupled to the N-H proton, while the amine and carboxylic acid protons would likely appear as broad singlets due to chemical exchange and hydrogen bonding.
Upon coordination to a metal ion, significant changes in the NMR spectrum are observed. The coordination of the pyridine nitrogen and the secondary amine nitrogen to a metal center causes a downfield shift (increase in ppm) of the adjacent proton signals due to the deshielding effect of the metal ion. Titration experiments, where small aliquots of a metal salt solution are added to an NMR sample of the ligand, can be used to monitor these changes systematically. The protons closest to the binding sites will show the most significant shifts, allowing for the precise identification of the coordinating atoms. Furthermore, the coordination of the carboxylate group is evidenced by the disappearance of the acidic proton signal. These studies of chemical shift perturbation are fundamental in understanding the metal binding equilibria in solution.
| Proton / Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 168 - 175 | Broad signal, disappears upon deprotonation/coordination. |
| Amine (-NH-) | 5.0 - 7.0 | N/A | Broad signal, position is solvent and concentration dependent. Shifts upon coordination. |
| Methylene (-CH₂-) | ~4.5 | 45 - 55 | Position is sensitive to the conformation and electronic environment. |
| Pyridine Ring | 7.0 - 8.6 | 120 - 155 | Protons and carbons closest to the nitrogen (α-position) are most deshielded and show the largest shifts upon metal coordination. |
| Benzene Ring | 6.5 - 8.0 | 110 - 150 | The substitution pattern creates a complex set of signals. Protons and carbons ortho and para to the carboxylate and amino groups are most affected. |
Predicted values are based on anthranilic acid derivatives and N-aryl picolylamine compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis
The IR spectrum of the free ligand is characterized by several key absorption bands. A very broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid group, which is involved in hydrogen bonding. The N-H stretch of the secondary amine typically appears as a sharper band around 3300-3400 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. sjctni.edu Vibrations from the aromatic C=C and C=N bonds of the pyridine and benzene rings appear in the 1400-1600 cm⁻¹ region. nih.gov
Upon complexation with a metal ion, dramatic changes occur in the spectrum, providing clear evidence of coordination. sjctni.edu
Carboxylate Coordination: The broad O-H band vanishes, and the single C=O stretching band is replaced by two new bands: an intense asymmetric stretching vibration (νₐₛ(COO⁻)) around 1550-1620 cm⁻¹ and a weaker symmetric stretching vibration (νₛ(COO⁻)) around 1380-1420 cm⁻¹. The separation between these two bands (Δν) can give clues about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
Nitrogen Coordination: The N-H stretching band often shifts to a lower frequency (red shift) upon coordination, indicating a weakening of the bond. The C=N stretching vibrations of the pyridine ring are also perturbed.
Metal-Ligand Bonds: In the far-IR region (typically below 600 cm⁻¹), new, weaker absorption bands appear that are not present in the free ligand. These bands are assigned to the M-O and M-N stretching vibrations, providing direct evidence of the formation of coordinate bonds. sjctni.edu
| Vibrational Mode | Typical Wavenumber (cm⁻¹) - Free Ligand | Typical Wavenumber (cm⁻¹) - Metal Complex | Assignment |
| ν(O-H) | 2500 - 3300 (broad) | Absent | Carboxylic acid O-H stretch |
| ν(N-H) | 3300 - 3400 | Shifted (e.g., 3250-3350) | Secondary amine N-H stretch |
| ν(C=O) | 1680 - 1700 | Absent | Carboxylic acid C=O stretch |
| νₐₛ(COO⁻) | N/A | 1550 - 1620 | Asymmetric carboxylate stretch |
| νₛ(COO⁻) | N/A | 1380 - 1420 | Symmetric carboxylate stretch |
| ν(C=C), ν(C=N) | 1400 - 1600 | Shifted | Aromatic ring stretches |
| ν(M-O) / ν(M-N) | N/A | 400 - 600 | Metal-ligand vibrations |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies
UV-Visible spectroscopy probes the electronic transitions within a molecule and its complexes. For this compound, the spectrum is dominated by transitions within the aromatic systems and provides clear indicators of metal complex formation.
The UV spectrum of the free ligand in a solvent like ethanol (B145695) or DMSO is expected to show intense absorption bands below 350 nm. These bands are attributed to π→π* transitions within the conjugated π-systems of the pyridinyl and benzoic acid rings. nih.gov Weaker n→π* transitions, originating from the lone pairs on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the more intense π→π* bands.
The formation of a metal complex significantly perturbs the electronic structure of the ligand, leading to noticeable changes in the UV-Vis spectrum. nih.gov
Ligand-Based Transitions: The π→π* and n→π* transitions of the ligand are often shifted in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and may change in intensity upon coordination. A blue shift in the π→π* transition is common for anthranilic acid-based complexes. nih.gov
d-d Transitions: For complexes containing transition metals with d-electrons (e.g., Cu(II), Ni(II), Co(II)), new, weak absorption bands typically appear in the visible region (400-800 nm). These bands correspond to electronic transitions between d-orbitals of the metal ion, which are no longer degenerate in the ligand field. The energy and number of these d-d bands are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion. For instance, a Cu(II) complex in a distorted octahedral environment often shows a single broad d-d band. sjctni.eduasianpubs.org
Charge-Transfer (CT) Bands: Often, new and intense absorption bands appear upon complexation that are not present in either the free ligand or the free metal ion. These are charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). These transitions are much more intense than d-d bands and can sometimes obscure them.
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Origin |
| π → π | 200 - 350 | High (10,000 - 50,000) | Electronic transitions within the pyridine and benzene aromatic rings. |
| n → π | 300 - 400 | Low (10 - 1,000) | Transitions of lone-pair electrons on N and O atoms to anti-bonding π* orbitals. |
| d-d | 400 - 800 | Very Low (1 - 100) | Transitions between d-orbitals of the central transition metal ion. |
| Charge Transfer (CT) | 300 - 600 | Very High (>50,000) | Electron transfer between ligand-centered and metal-centered orbitals. |
X-ray Diffraction Studies of Single Crystals
As a ligand, this compound is expected to act as a tridentate 'N,N,O' chelating agent, binding to a metal center via the pyridine nitrogen, the secondary amine nitrogen, and one oxygen atom of the deprotonated carboxylate group. This binding mode creates two stable five- and six-membered chelate rings.
The resulting coordination geometry depends on the metal ion, its oxidation state, and the presence of other co-ligands (like water, halides, etc.). For a four-coordinate complex, a distorted tetrahedral geometry is likely. For a five-coordinate complex, geometries such as square pyramidal or trigonal bipyramidal are common. nih.gov With two equivalents of the ligand, a six-coordinate, distorted octahedral geometry would be formed. For example, in a related complex, dichlorido[N-(pyridin-2-ylmethyl)aniline]zinc(II), the zinc center adopts a distorted tetrahedral geometry. researchgate.net
| Bond | Typical Bond Length (Å) | Complex Example (Related Ligands) |
| M-O(carboxylate) | 1.95 - 2.10 | [Zn(2,6-PDC)(Hdmpz)₂] mdpi.com |
| M-N(pyridine) | 2.00 - 2.20 | [Cu(L)Cl₂]₂ nih.gov |
| M-N(amine) | 2.05 - 2.25 | Zn(APPE)(H₂O)₂ nih.gov |
Data compiled from complexes with similar N,N,O-donor ligands.
The way molecules pack in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound and its complexes, several key interactions are expected to direct the crystal packing.
Hydrogen Bonding: This is the most dominant interaction. In the free ligand, the carboxylic acid groups are highly likely to form strong, centrosymmetric O-H···O hydrogen-bonded dimers with adjacent molecules. The secondary amine N-H group can also act as a hydrogen bond donor to a carboxylate oxygen or pyridine nitrogen of a neighboring molecule.
Van der Waals Forces: These weaker, non-specific interactions are present throughout the structure and contribute to efficient space-filling in the crystal.
In metal complexes, the packing is also influenced by the counter-ions and any solvent molecules present in the lattice, which often participate in the hydrogen-bonding network.
Mass Spectrometry for Complex Stoichiometry and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a cornerstone technique for the analysis of coordination complexes, offering profound insights into their composition and stability. Soft ionization techniques, particularly Electrospray Ionization (ESI), are exceptionally well-suited for studying non-volatile and thermally sensitive molecules like metal complexes of this compound, as they allow the transfer of intact complex ions from solution to the gas phase.
Stoichiometry Determination:
The stoichiometry of metal complexes involving this compound can be precisely determined using ESI-MS. By analyzing the mass-to-charge ratio (m/z) of the ions generated, researchers can confirm the ligand-to-metal ratio. In positive ion mode ESI-MS, the formation of a complex between a metal ion (Mⁿ⁺) and the ligand (L) can be observed through characteristic peaks.
For instance, in the analysis of a reaction mixture containing a divalent metal ion like copper(II) and this compound (L, molecular weight 228.25 g/mol ), one would expect to see peaks corresponding to various species. These can include the protonated ligand [L+H]⁺ at m/z 229.1, as well as complex ions such as [M+L-H]⁺, [M+2L-2H+Na]⁺, or simple adducts like [M+L]²⁺. The observation of a peak for a 1:1 complex, such as [⁶³Cu + L - H]⁺ at m/z 290.0, or a 1:2 complex, like [⁶³Cu + 2L - 2H]⁺ at m/z 517.1, provides direct evidence of the stoichiometry in the coordination sphere. The isotopic pattern of the metal ion (e.g., the characteristic ~3:1 ratio for ⁶³Cu and ⁶⁵Cu) serves as a definitive signature for identifying metal-containing species.
Hypothetical ESI-MS Data for a Cu(II) Complex:
| Plausible Species | Formula | Expected m/z (for ⁶³Cu) | Interpretation |
|---|---|---|---|
| Protonated Ligand | [C₁₃H₁₂N₂O₂ + H]⁺ | 229.1 | Free ligand present in solution. |
| 1:1 Complex (Deprotonated) | [Cu(C₁₃H₁₁N₂O₂)]⁺ | 290.0 | Formation of a 1:1 metal-ligand complex. |
| 1:2 Complex (Deprotonated) | [Cu(C₁₃H₁₁N₂O₂)₂ + H]⁺ | 518.1 | Formation of a 1:2 metal-ligand complex. |
| Sodiated 1:2 Complex (Deprotonated) | [Cu(C₁₃H₁₁N₂O₂)₂ + Na]⁺ | 540.1 | Sodium adduct of the 1:2 complex, common in ESI. |
Fragmentation Pathway Elucidation:
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion, providing valuable structural information. By selecting a specific ion (e.g., the protonated ligand [L+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
For this compound, the fragmentation is expected to occur at the most labile bonds. The structure contains a carboxylic acid group, a secondary amine linker, and a pyridine ring. Common fragmentation patterns for similar structures include the neutral loss of small molecules like water (H₂O) and carbon dioxide (CO₂). researchgate.net A primary fragmentation event would likely be the cleavage of the benzylic C-N bond connecting the pyridinylmethyl group and the aminobenzoic acid moiety.
Predicted Fragmentation Pattern for [C₁₃H₁₂N₂O₂ + H]⁺:
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 229.1 | 211.1 | H₂O (18.0) | Loss of water from the carboxylic acid group. |
| 229.1 | 185.1 | CO₂ (44.0) | Decarboxylation of the benzoic acid moiety. |
| 211.1 | 183.1 | CO (28.0) | Loss of carbon monoxide from the [M+H-H₂O]⁺ fragment. |
| 229.1 | 93.1 | C₇H₅NO₂ (136.0) | Cleavage yielding the protonated pyridinylmethylamine fragment [C₆H₈N₂+H]⁺. |
| 229.1 | 137.1 | C₆H₇N (92.0) | Cleavage yielding the aminobenzoic acid fragment [C₇H₇NO₂+H]⁺. |
This detailed analysis of fragmentation provides a fingerprint that can be used for structural confirmation and to distinguish between isomers.
Advanced Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. researchgate.netresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for monitoring the progress of chemical reactions and identifying products, intermediates, and impurities. researchgate.netresearchgate.net
Reaction Monitoring:
The synthesis of this compound or its metal complexes can be effectively monitored using LC-MS. bioanalysis-zone.comnih.govnih.gov This technique allows for the separation of components in a reaction mixture followed by their detection and identification by mass spectrometry. For example, in a typical synthesis involving the reaction of 2-(aminomethyl)pyridine with a 2-halobenzoic acid, small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted, and injected into the LC-MS system.
By monitoring the peak areas of the reactants and the product, a reaction profile can be generated. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize product yield and minimize the formation of byproducts. The high sensitivity and selectivity of MS detection ensure that even trace-level impurities are identified. nih.gov
Product Analysis:
Following a synthesis, LC-MS is crucial for assessing the purity of the final product. The chromatogram will indicate the presence of any unreacted starting materials or newly formed impurities. The mass spectrometer provides the molecular weight of these components, and MS/MS analysis can be used to elucidate their structures.
For amino acids and related compounds, derivatization is often required for GC-MS analysis to increase volatility and thermal stability. mdpi.com While LC-MS is generally preferred for a molecule like this compound, GC-MS could be employed for the analysis of more volatile precursors or specific impurities after appropriate derivatization.
Example of a Hypothetical LC-MS Method for Product Analysis:
| Parameter | Condition |
|---|---|
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| MS Detector | Electrospray Ionization (ESI) in Positive Ion Mode |
| Scan Range | m/z 50 - 750 |
| Monitored Ions | Reactant 1, Reactant 2, and Product [M+H]⁺ (m/z 229.1) |
The use of such hyphenated techniques is fundamental in modern chemical research, providing a detailed picture of reaction pathways and ensuring the identity and purity of synthesized compounds like this compound and its derivatives.
Advanced Applications in Bioinorganic Chemistry and Materials Science
Bioinorganic Chemistry Applications
The ability of 2-[(2-Pyridinylmethyl)amino]benzoic acid to form stable metal complexes has paved the way for its use in mimicking biological systems and studying the interactions of metal ions in biological processes.
The tridentate N,N,O-donor nature of this compound allows it to act as an effective chelating agent for a range of metal ions. The stability of the resulting metal complexes is a critical factor in their biological and chemical applications. The stability of metal complexes with ligands containing nitrogen and oxygen donor atoms generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radii and the increase in the crystal field stabilization energy across the series.
While specific stability constants for this compound with a wide array of metal ions are not extensively documented in a single source, the principles of coordination chemistry suggest that it would form stable five-membered chelate rings with metal ions. The formation of such stable complexes is fundamental to their role in metal ion sequestration. By binding to metal ions, this ligand can control their bioavailability and prevent them from participating in unwanted side reactions.
The transport of metal ions across biological membranes is a crucial process. While direct studies on the role of this compound in metal ion transport are limited, its structural similarity to other synthetic ionophores suggests potential in this area. The lipophilicity of the resulting metal complex is a key determinant in its ability to passively diffuse across cell membranes.
Metal complexes of this compound have been shown to interact with biomacromolecules such as proteins and DNA. Understanding these interactions is crucial for the development of new therapeutic and diagnostic agents.
Interaction with Serum Albumins:
Bovine serum albumin (BSA) and human serum albumin (HSA) are often used as model proteins to study the binding of small molecules to plasma proteins. The interaction of a copper(II) complex of this compound with BSA has been investigated using spectroscopic techniques. These studies revealed that the complex can bind to BSA, likely through hydrophobic and electrostatic interactions, leading to a quenching of the intrinsic fluorescence of the protein.
Similarly, a dinuclear cadmium(II) complex involving a related ligand has been shown to interact with BSA, primarily through a static quenching mechanism. The binding constants (Kb) for these interactions provide a quantitative measure of the affinity of the complexes for the protein.
Table 1: Binding Parameters of Metal Complexes with Bovine Serum Albumin (BSA)
| Metal Complex | Binding Constant (Kb) (M⁻¹) | Number of Binding Sites (n) |
| Copper(II)-complex | 1.2 x 10⁵ | ~1 |
| Dinuclear Cadmium(II)-complex | 4.32 x 10⁴ | ~1 |
Data is illustrative and compiled from various research findings.
These studies indicate that metal complexes of this compound can be transported and distributed by serum albumins in biological systems.
The coordination environment provided by this compound can mimic the active sites of various metalloenzymes. This has led to the development of biomimetic systems and models to study the mechanisms of enzymatic reactions.
For instance, copper complexes of ligands containing pyridine (B92270) and amine functionalities have been used to model the active sites of copper-containing enzymes such as catechol oxidase and tyrosinase. These enzymes catalyze the oxidation of catechols to quinones. The catalytic activity of synthetic copper complexes is often assessed by their ability to oxidize model substrates like 3,5-di-tert-butylcatechol (DTBC).
While specific studies detailing the catalytic activity of a this compound complex in this context are not prevalent, the structural motifs present in the ligand are conducive to forming catalytically active centers. The flexibility of the ligand allows for the formation of coordination geometries that can accommodate substrate binding and facilitate electron transfer processes, which are key steps in many enzymatic reactions.
Supramolecular Chemistry and Self-Assembly Processes
The ability of this compound to act as a versatile building block, or "tecton," in the construction of higher-order structures is a cornerstone of its application in materials science. The presence of multiple coordination and hydrogen bonding sites facilitates the self-assembly of metal complexes into intricate supramolecular architectures.
Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. When these structures are porous, they are classified as Metal-Organic Frameworks (MOFs). The rational design of these materials allows for the tuning of their properties for applications in gas storage, separation, and catalysis.
The carboxylate group of this compound can act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. The pyridine and amine functionalities can also participate in coordination, leading to complex and often aesthetically pleasing structures.
For example, a related ligand, 5-(pyridin-2-ylmethyl)aminoisophthalic acid, has been used to synthesize two-dimensional wave-like networks with Zn(II), Co(II), and Ni(II). These structures are held together by the coordination of the metal ions with the nitrogen and oxygen atoms of the ligand. The resulting frameworks can exhibit interesting properties, such as thermal stability and, in some cases, porosity.
Table 2: Structural Features of Coordination Polymers with Related Ligands
| Metal Ion | Ligand | Dimensionality | Key Structural Feature |
| Zn(II) | 5-(pyridin-2-ylmethyl)aminoisophthalic acid | 2D | Wave-like network |
| Co(II) | 5-(pyridin-2-ylmethyl)aminoisophthalic acid | 2D | Wave-like network |
| Ni(II) | 5-(pyridin-2-ylmethyl)aminoisophthalic acid | 2D | Wave-like network |
Data is illustrative and based on published crystal structures.
The synthesis of coordination polymers often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. This allows for the crystallization of thermodynamically stable products.
The cavities and channels within MOFs and some coordination polymers can be utilized to encapsulate smaller molecules, a phenomenon known as host-guest chemistry. This has applications in molecular sensing, drug delivery, and catalysis.
The design of host systems based on this compound would involve the creation of frameworks with specific pore sizes and chemical functionalities. The pyridine and amine groups within the pores can act as recognition sites for guest molecules through hydrogen bonding or other non-covalent interactions.
While specific examples of host-guest chemistry involving MOFs derived directly from this compound are not widely reported, the principles of supramolecular chemistry suggest that such systems are feasible. The ability to tailor the ligand structure provides a powerful tool for designing hosts with high selectivity for specific guests.
Chemical Sensing and Detection Applications
The core structure of this compound provides an excellent platform for the design of selective chemosensors. The pyridine nitrogen and the amino-carboxylate group can act in concert to bind metal ions, and this binding event can be translated into a measurable signal, such as a change in color or fluorescence.
Design of Chemodosimeters for Specific Metal Ions
While the majority of sensors based on the this compound scaffold operate on reversible binding mechanisms (chemosensors), the principles of their design can be extended to create chemodosimeters. Chemodosimeters function through an irreversible chemical reaction between the sensor molecule and the analyte, which results in a distinct and permanent signal change.
For derivatives of this compound, this can be achieved by incorporating a reactive group that undergoes a specific transformation upon interaction with a target metal ion. For instance, a sensor could be designed where the metal ion catalyzes a hydrolysis or a ring-opening reaction within the ligand, leading to a significant and irreversible shift in its spectroscopic properties. Although specific examples of chemodosimeters based on the parent compound are not extensively reported, the fundamental coordination chemistry provides a strong basis for their future development. The key lies in integrating a latent reactive site that is triggered exclusively by the target metal ion.
Development of Fluorescent Probes for Chemical Analytes
The development of fluorescent probes is a more extensively explored application for this class of compounds. The general strategy involves creating a system where the fluorescence of a fluorophore is modulated by the binding of a specific analyte to the this compound receptor unit. This modulation can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).
Derivatives of this compound have been successfully employed as "turn-on" fluorescent probes for various metal ions. For example, a probe can be designed to be non-fluorescent in its free state due to a PET process from the amine donor to an attached fluorophore. Upon coordination with a metal ion, the lone pair of electrons on the nitrogen atom becomes engaged in the metal complex, inhibiting the PET process and leading to a significant enhancement of fluorescence.
Several studies have demonstrated the efficacy of this approach. For instance, rhodamine-based derivatives incorporating the this compound moiety have been shown to be highly selective and sensitive fluorescent probes for Cu(II) ions. In these systems, the spirolactam ring of the rhodamine is opened upon Cu(II) binding, resulting in a dramatic increase in fluorescence intensity and a visible color change. The table below summarizes the performance of some fluorescent probes based on derivatives of this compound.
| Probe Derivative | Target Analyte | Detection Limit | Fluorescence Change |
| Rhodamine-based | Cu(II) | Nanomolar range | Turn-on |
| Naphthalimide-based | Zn(II) | Micromolar range | Turn-on |
| Anthracene-based | Fe(III) | Micromolar range | Turn-on |
Functional Materials Development
The unique coordination properties of this compound also make it a valuable building block for the creation of functional materials with tailored optical and electronic properties.
Optoelectronic Materials Applications
In the realm of optoelectronic materials, ligands based on this compound are utilized to create luminescent metal complexes and metal-organic frameworks (MOFs). The photophysical properties of these materials, such as their emission wavelength, quantum yield, and lifetime, can be finely tuned by modifying the ligand structure and the choice of the metal center.
Metal complexes of this ligand with d6 and d10 metal ions, such as Ru(II), Re(I), and Zn(II), can exhibit strong luminescence at room temperature. This emission often arises from metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. The rigid and chelating nature of the ligand can suppress non-radiative decay pathways, leading to high emission efficiencies. These luminescent complexes have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Furthermore, this compound and its derivatives can be used as organic linkers to construct MOFs. These crystalline materials possess high porosity and tunable structures, making them attractive for a variety of applications. By incorporating this ligand into a MOF structure, it is possible to create materials with tailored luminescent properties for sensing applications or with specific electronic characteristics for use in semiconductor devices.
Electrochemical Sensing Platforms and Devices
The application of this compound in electrochemical sensing is a developing area of research. The fundamental principle involves immobilizing the compound or its metal complexes onto an electrode surface to create a modified electrode. This modified electrode can then be used to detect analytes through changes in its electrochemical response, such as current or potential.
The pyridine and carboxylate groups of the ligand can interact with various analytes, and this interaction can influence the electron transfer processes at the electrode surface. For example, a modified electrode could be used to detect heavy metal ions. The binding of a metal ion to the immobilized ligand could facilitate or hinder the redox reaction of a probe molecule in solution, leading to a measurable change in the electrochemical signal.
While specific examples of electrochemical sensors based directly on this compound are not yet widely reported in the literature, the use of pyridine-carboxylate ligands in the development of electrochemical sensing platforms is an active field of research. The versatility of this ligand suggests that it holds promise for the future development of selective and sensitive electrochemical sensors for a range of target analytes. The table below outlines potential electrochemical sensing strategies.
| Sensing Strategy | Target Analyte | Principle of Detection |
| Modified Electrode | Heavy Metal Ions | Change in redox signal of a probe |
| Electrocatalysis | Small Molecules | Catalytic oxidation or reduction |
| Impedance Spectroscopy | Biomolecules | Change in electrode surface impedance |
Future Directions and Emerging Research Avenues for 2 2 Pyridinylmethyl Amino Benzoic Acid
Integration with Nanotechnology for Hybrid Functional Materials
The development of hybrid functional materials through the integration of 2-[(2-Pyridinylmethyl)amino]benzoic acid with nanotechnology presents a promising, albeit largely unexplored, research frontier. The unique structural characteristics of this molecule, featuring both a pyridine (B92270) ring and a benzoic acid moiety, offer multiple sites for interaction and functionalization with various nanomaterials.
Future research could focus on the following areas:
Surface Functionalization of Nanoparticles: The carboxylic acid group of this compound can serve as an anchor to functionalize the surface of metal oxide nanoparticles (e.g., ZnO, TiO₂) or quantum dots. This could impart new properties to the nanomaterials, such as enhanced dispersibility in specific solvents or the introduction of pH-responsive behavior. The pyridine nitrogen provides an additional coordination site for metallic nanoparticles.
Development of Nanosensors: The chelating ability of the molecule, stemming from the nitrogen atoms of the pyridine and the secondary amine, along with the carboxylate group, makes it a candidate for the development of sensitive and selective nanosensors. When integrated with plasmonic nanoparticles (e.g., gold or silver), changes in the coordination environment upon binding to specific metal ions could be detected through shifts in the surface plasmon resonance, forming the basis of a colorimetric sensor.
Drug Delivery Nanocarriers: While outside the direct scope of this analysis, the potential for this compound to act as a linker in drug delivery systems is noteworthy. The benzoic acid could be tethered to nanocarriers, while the pyridine moiety could be used for further functionalization or to influence the carrier's interaction with biological systems.
Table 1: Potential Nanomaterial Conjugates and Their Envisioned Applications
| Nanomaterial Type | Potential Conjugation Site on this compound | Envisioned Application |
| Gold Nanoparticles | Pyridine nitrogen, secondary amine | Colorimetric sensors |
| Zinc Oxide (ZnO) | Carboxylic acid | pH-responsive materials |
| Graphene Oxide | Aromatic rings (π-π stacking), carboxylic acid | Enhanced composite materials |
High-Throughput Screening Approaches for Novel Applications
High-throughput screening (HTS) offers a powerful methodology to rapidly assess the biological or chemical activity of this compound and its derivatives against a vast number of targets. This can significantly accelerate the discovery of novel applications.
Future HTS campaigns could be designed to explore:
Enzyme Inhibition Assays: The structural motifs within this compound are present in various biologically active compounds. HTS could be employed to screen its activity against panels of enzymes, such as kinases, proteases, or cyclooxygenases, to identify potential new therapeutic areas.
Antimicrobial Activity Screening: The compound could be tested against a wide range of bacterial and fungal strains to uncover any potential antimicrobial properties. HTS methods allow for the rapid determination of minimum inhibitory concentrations (MICs) across diverse microbial panels.
Material Science Applications: HTS can also be adapted to screen for physical properties. For instance, arrays of polymers or metal-organic frameworks incorporating this molecule could be rapidly screened for properties like gas absorption, fluorescence, or catalytic activity.
The process would involve the use of automated robotic systems to test the compound across thousands of assays in parallel. Data from these screens would then be analyzed to identify "hits" that warrant further investigation.
Computational Design and Discovery of Advanced Derivatives with Tailored Properties
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel derivatives of this compound with specific, tailored properties. The pyridine-based ring system is a common feature in drug design due to its significant impact on pharmacological activity.
In Silico Modification: By using computational models, researchers can predict how modifications to the core structure will affect its properties. For example, the addition of electron-withdrawing or electron-donating groups to the pyridine or benzoic acid rings can tune the molecule's electronic properties, solubility, and binding affinity to specific targets.
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of virtual derivatives to build models that correlate structural features with activity. This allows for the pre-screening of large numbers of potential compounds on a computer before committing to their synthesis.
Docking Studies: For applications in medicinal chemistry, molecular docking simulations can predict the binding mode and affinity of designed derivatives to the active sites of target proteins. This is a crucial step in designing potent and selective inhibitors.
Table 2: Computationally Guided Design Strategies and Their Objectives
| Computational Method | Objective | Key Parameters for Analysis |
| Density Functional Theory (DFT) | Predict electronic properties and reactivity. | Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps. |
| Molecular Dynamics (MD) | Simulate conformational flexibility and interactions with solvents or binding partners. | Root Mean Square Deviation (RMSD), interaction energies, hydrogen bond analysis. |
| Molecular Docking | Predict binding affinity and orientation in a target's active site. | Binding energy (kcal/mol), interacting residues, hydrogen bond formation. |
Recent studies on other pyridine-containing ligands have demonstrated the power of computational analysis in understanding and predicting the solid-state structures and interactions of coordination polymers. Similar approaches can be applied to derivatives of this compound to design novel metal-organic frameworks or other supramolecular assemblies.
Sustainable and Circular Economy Approaches in the Synthesis and Application of this compound
Adopting principles of green chemistry and a circular economy in the lifecycle of this compound is crucial for its long-term viability and environmental stewardship.
Greener Synthetic Routes: Traditional chemical syntheses often rely on petroleum-derived precursors and harsh reaction conditions. Future research should focus on developing more sustainable synthetic pathways. This could involve:
Biocatalysis: Utilizing enzymes or whole-cell microorganisms to catalyze key steps in the synthesis. Biosynthesis methods for aminobenzoic acids are being explored as environmentally friendly alternatives to chemical synthesis.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors.
Solvent Selection: Employing greener solvents, such as water or supercritical fluids, to minimize the environmental impact of the synthesis process.
Catalyst Development: For chemical synthesis, the development of highly efficient and recyclable catalysts can significantly improve the sustainability of the process. Copper-catalyzed amination reactions for the synthesis of N-aryl anthranilic acid derivatives have shown promise in this regard.
Circular Economy Considerations: Beyond synthesis, a circular economy approach would involve designing applications where the compound can be recovered and reused or where it degrades into benign substances at the end of its life. For instance, in catalytic applications, immobilizing the compound on a solid support would facilitate its recovery and recycling.
Table 3: Comparison of Traditional vs. Sustainable Synthesis Approaches for Aminobenzoic Acid Derivatives
| Synthesis Aspect | Traditional Approach | Sustainable Approach |
| Starting Materials | Petroleum-derived (e.g., benzene) | Renewable resources, bio-based feedstocks |
| Catalysts | Often stoichiometric reagents or heavy metals. | Biocatalysts (enzymes), recyclable metal catalysts. |
| Solvents | Volatile organic compounds. | Water, supercritical fluids, ionic liquids. |
| Waste Generation | Often produces significant waste streams. | Minimized waste through higher atom economy and catalysis. |
By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of innovative materials and technologies with enhanced performance and a reduced environmental footprint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
